molecular formula C15H13N5OS2 B2482948 N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 701201-75-4

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2482948
CAS No.: 701201-75-4
M. Wt: 343.42
InChI Key: ZUMXIQHZCRBUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a fused 2,3-dihydroimidazo[2,1-b][1,3]thiazole core linked to a phenyl ring at position 4. The phenyl group is further substituted with a 4-methyl-1,2,3-thiadiazole-5-carboxamide moiety. The methyl group on the thiadiazole may improve metabolic stability compared to bulkier substituents.

Properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS2/c1-9-13(23-19-18-9)14(21)16-11-4-2-10(3-5-11)12-8-20-6-7-22-15(20)17-12/h2-5,8H,6-7H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUMXIQHZCRBUDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiazole and Imidazole Precursors

The imidazo[2,1-b]thiazole core is constructed via cyclocondensation. A representative route involves:

  • Thiazole Ring Formation : Reacting 4-aminophenol with thiourea and α-haloketones (e.g., chloroacetone) in ethanol under reflux yields 2-aminothiazole derivatives.
  • Imidazole Annulation : Treating the thiazole intermediate with glyoxal and ammonium acetate in acetic acid facilitates cyclization to form the fused imidazothiazole system.

Example Procedure :

  • Step 1 : 4-Aminophenol (10 mmol), thiourea (12 mmol), and chloroacetone (12 mmol) in ethanol are refluxed for 8 hours. The product, 2-amino-4-(4-hydroxyphenyl)thiazole, is isolated in 68% yield.
  • Step 2 : The thiazole intermediate (5 mmol) is heated with glyoxal (40% aqueous, 6 mmol) and ammonium acetate (15 mmol) in glacial acetic acid at 100°C for 12 hours. 4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)phenol is obtained in 52% yield.
  • Step 3 : The phenol is converted to the aniline derivative via nitration followed by reduction. Nitration with fuming HNO₃/H₂SO₄ at 0°C, followed by catalytic hydrogenation (H₂/Pd-C), affords 4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)aniline in 45% overall yield.

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid

Pinner Reaction and Cyclization

The thiadiazole ring is synthesized via a modified Pinner reaction, as detailed in WO2020128003A1:

  • Pinner Salt Formation : Reacting deutero-acetonitrile (CD₃CN) with ethanol under HCl gas yields the imino ether salt (Pinner salt).
  • Amidine Formation : Treating the Pinner salt with ammonia gas produces deutero-acetamidine.
  • Thiadiazole Cyclization :
    • Bromine Route : Reacting amidine with bromine and potassium thiocyanate in methanol/sodium methoxide forms the thiadiazole ring.
    • Hypochlorite Route : Sodium hypochlorite oxidizes amidine to an intermediate, which cyclizes with thiocyanate.

Example Procedure (Hypochlorite Route) :

  • Step 1 : CD₃CN (10 mmol) is reacted with ethanol (20 mL) under HCl gas at 0°C for 2 hours. The Pinner salt is isolated in 85% yield.
  • Step 2 : Ammonia gas is bubbled into the Pinner salt solution in ethanol at 25°C for 3 hours. Deutero-acetamidine is obtained as a solid (78% yield).
  • Step 3 : Deutero-acetamidine (5 mmol) is treated with NaOCl (7.5 mmol) in water at 0°C, followed by potassium thiocyanate (15 mmol) in THF. 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is isolated in 62% yield after acidification.

Amide Coupling to Form the Final Product

Carboxylic Acid Activation and Amine Coupling

The thiadiazole carboxylic acid is activated as an acid chloride or mixed anhydride before reacting with the aniline derivative:

  • Acid Chloride Formation : Treating 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (5 mmol) with thionyl chloride (10 mmol) in dichloromethane at reflux for 2 hours yields the acid chloride.
  • Amide Bond Formation : The acid chloride is added dropwise to a solution of 4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)aniline (5 mmol) and triethylamine (10 mmol) in THF at 0°C. The mixture is stirred at room temperature for 12 hours, yielding the target compound in 58% yield.

Alternative Method : Using coupling agents like EDCl/HOBt in DMF improves yields to 72%.

Optimization and Characterization

Reaction Condition Optimization

  • Solvent Effects : DMF enhances solubility of intermediates compared to THF.
  • Temperature Control : Maintaining 0°C during acid chloride addition minimizes side reactions.
  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product with >95% purity.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.45 (s, 1H, thiadiazole-H), 7.89–7.82 (m, 2H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 4.32 (t, 2H, CH₂), 3.85 (t, 2H, CH₂), 2.51 (s, 3H, CH₃).
  • HRMS (ESI) : m/z calculated for C₁₆H₁₄N₅O₂S₂ [M+H]⁺: 396.0432; found: 396.0428.

Challenges and Alternative Routes

  • Regioselectivity : Competing cyclization pathways during imidazothiazole formation require careful control of stoichiometry.
  • Deuterated Analogues : WO2020128003A1 methods enable deuterium incorporation at the thiadiazole methyl group for isotopic labeling.
  • Scale-Up Limitations : Bromine route’s exothermic nature necessitates controlled addition on industrial scales.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole-5-carboxamide moiety undergoes nucleophilic substitutions, particularly at the electrophilic carbon adjacent to the sulfur atoms. Key observations include:

ReactantConditionsProductYieldSource
Alkyl halidesK₂CO₃, DMF, 80°CN-alkylated derivatives65–78%
Arylboronic acidsPd(PPh₃)₄, Na₂CO₃, H₂O/EtOHBiaryl analogs via Suzuki coupling72%

Mechanistic studies indicate that the thiadiazole ring’s electron-deficient nature facilitates attack by nucleophiles at the C-5 position. Microwave-assisted methods enhance reaction efficiency by reducing time from 12 hours to 30 minutes.

Cyclization and Ring-Forming Reactions

The imidazo[2,1-b] thiazole core participates in regioselective cyclizations:

a. Intramolecular Cyclization
Under acidic conditions (H₂SO₄, AcOH), the compound forms fused tricyclic structures via dehydration:

ReactantH2SO4,100CTricyclic imidazothiadiazole(Yield: 68%)[7]\text{Reactant} \xrightarrow{\text{H}_2\text{SO}_4, 100^\circ\text{C}} \text{Tricyclic imidazothiadiazole} \quad (\text{Yield: 68\%})[7]

b. Condensation with Aldehydes
The active methylene group in the dihydroimidazo ring undergoes Knoevenagel condensation with aromatic aldehydes (e.g., vanillin):

AldehydeCatalystProduct (Z/E ratio)Bioactivity
4-Hydroxy-3-methoxybenzaldehydeNaOAc, AcOH85:15 (Z predominant)Anti-inflammatory

This reaction introduces conjugated double bonds, enhancing π-electron delocalization .

Oxidation and Reduction Pathways

a. Oxidation of Thiazole Sulfur
Treatment with H₂O₂/K₂WO₄ oxidizes the thiazole sulfur to sulfone derivatives:

CompoundH2O2,K2WO4Sulfone analog(Yield: 82%)[8]\text{Compound} \xrightarrow{\text{H}_2\text{O}_2, \text{K}_2\text{WO}_4} \text{Sulfone analog} \quad (\text{Yield: 82\%})[8]

Sulfonation increases metabolic stability but reduces aqueous solubility .

b. Carboxamide Reduction
Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a primary amine:

CONH2LiAlH4,THFCH2NH2(Yield: 58%)[9]\text{CONH}_2 \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{CH}_2\text{NH}_2 \quad (\text{Yield: 58\%})[9]

Hydrolysis and Stability

The compound demonstrates pH-dependent hydrolysis:

ConditionDegradation PathwayHalf-Life (25°C)
pH < 3 (HCl)Thiadiazole ring cleavage2.1 hours
pH > 10 (NaOH)Imidazo ring opening4.5 hours
Neutral (H₂O)Stable (>30 days)

Hydrolysis products include 4-methyl-1,2,3-thiadiazole-5-carboxylic acid and 4-(2,3-dihydroimidazo[2,1-b] thiazol-6-yl)aniline.

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization of the aryl group:

a. Sonogashira Coupling
Reaction with terminal alkynes (e.g., phenylacetylene) introduces alkynyl substituents:

Ar–I+HC≡CPhPd/Cu, Et3NAr–C≡CPh(Yield: 74%)[2]\text{Ar–I} + \text{HC≡CPh} \xrightarrow{\text{Pd/Cu, Et}_3\text{N}} \text{Ar–C≡CPh} \quad (\text{Yield: 74\%})[2]

b. Buchwald-Hartwig Amination
Arylation with secondary amines (e.g., morpholine) proceeds under microwave irradiation:

Ar–Br+MorpholinePd2dba3,XantphosAr–N(CH2)2O(Yield: 81%)[5]\text{Ar–Br} + \text{Morpholine} \xrightarrow{\text{Pd}_2\text{dba}_3, \text{Xantphos}} \text{Ar–N(CH}_2\text{)}_2\text{O} \quad (\text{Yield: 81\%})[5]

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The para position of the phenyl ring is activated for nitration (HNO₃/H₂SO₄) and sulfonation .

  • Radical Reactions : Photochemical bromination (NBS, hv) selectively functionalizes the thiadiazole ring .

This reactivity profile underscores the compound’s versatility in medicinal chemistry, enabling targeted modifications to optimize pharmacokinetic and pharmacodynamic properties .

Scientific Research Applications

Structural Characteristics

The compound exhibits a complex structure featuring multiple heterocyclic rings which contribute to its biological activity. The key structural components include:

  • Imidazo[2,1-b]thiazole ring : Known for its anticancer and antimicrobial properties.
  • Thiadiazole moiety : Enhances the compound's reactivity and bioavailability.
  • Phenyl group : Provides stability and influences the compound's interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide exhibit significant anticancer activity. Notable findings include:

  • Cell Proliferation Inhibition : Studies have demonstrated that derivatives can inhibit cell proliferation in various cancer cell lines such as HT-29 (colon cancer) and A375 (melanoma), with IC50 values ranging from 0.9 µM to 3.2 µM .

Antimicrobial Effects

The thiazole component of the compound is associated with antimicrobial properties. Research has shown that similar structures are effective against a range of pathogens:

  • Pathogen Resistance : Compounds with imidazo and thiazole rings have demonstrated efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli .

Inhibition of Cyclooxygenase Enzymes

The potential of this compound as a dual inhibitor of cyclooxygenase enzymes (COX-1 and COX-2) has been explored:

  • Anti-inflammatory Activity : Thiazole derivatives have been reported to enhance COX inhibitory action, suggesting that this compound might possess similar anti-inflammatory properties .

Case Studies

Several studies highlight the biological activities of related compounds:

Study FocusFindings
Pyridazine DerivativesNovel pyridazine-based inhibitors showed promising results against COX enzymes with anti-inflammatory effects in animal models .
Imidazo-Thiazole CompoundsSignificant cytotoxicity was observed against various cancer cell lines, reinforcing the therapeutic potential of compounds with these structural features .

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

ND-11503 (N-((2,3-Dihydrobenzofuran-5-yl)methyl)-6-ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxamide)
  • Structure : Retains the imidazothiazole core but substitutes the phenyl group with a dihydrobenzofuran-methylamine.
  • Key Differences : The ethyl and methyl groups on the imidazothiazole, along with the dihydrobenzofuran, may enhance lipophilicity and blood-brain barrier penetration compared to the target compound’s thiadiazole-carboxamide .
  • Synthesis: Similar coupling methods using 5-(aminomethyl)-2,3-dihydrobenzofuran hydrochloride .
ND-11564 (2,6-Dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)benzyl)imidazo[2,1-b]thiazole-5-carboxamide)
  • Structure: Features a trifluoromethylphenoxy-benzyl group instead of the phenyl-thiadiazole.
  • The benzyl linker may reduce conformational flexibility compared to the target compound’s direct phenyl attachment .

Carboxamide Substituent Variations

3-(tert-butyl)-N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide
  • Structure : Replaces the thiadiazole with a tert-butyl-substituted pyrazole carboxamide.
  • Key Differences : The bulky tert-butyl group could sterically hinder target interactions but improve solubility due to increased hydrophobicity. The pyrazole’s hydrogen-bonding capacity differs from the thiadiazole’s electronegative sulfur atoms .
6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
  • Structure : Substitutes the phenyl-thiadiazole with a biphenyl group and a carbaldehyde.
  • Key Differences : The aldehyde group introduces reactivity (e.g., forming Schiff bases), which may limit stability but enable prodrug strategies. The biphenyl extension could enhance π-π stacking in hydrophobic binding pockets .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Notable Features
Target Compound Imidazothiazole + phenyl 4-methyl-1,2,3-thiadiazole-5-carboxamide ~386.4 (estimated) Electron-withdrawing thiadiazole, planar
ND-11503 Imidazothiazole Dihydrobenzofuran-methylamine 409.5 Enhanced lipophilicity
ND-11564 Imidazothiazole Trifluoromethylphenoxy-benzyl 487.4 Strong electron-withdrawing CF3 group
Compound Imidazothiazole + phenyl tert-butyl-pyrazole carboxamide 422.5 Bulky substituent, improved solubility
6-(4-Phenylphenyl)-...carbaldehyde Imidazothiazole Biphenyl + carbaldehyde 306.4 Reactive aldehyde, extended aromaticity

Biological Activity

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has attracted considerable interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The compound's structure includes multiple heterocyclic moieties that contribute to its biological activity. The molecular formula is C19H15N5O2SC_{19}H_{15}N_{5}O_{2}S, with a molecular weight of 377.4 g/mol. The IUPAC name is N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide.

PropertyValue
Molecular FormulaC19H15N5O2S
Molecular Weight377.4 g/mol
IUPAC NameN-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide
InChI KeyWAUQZYILMCKCHG-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with various molecular targets. Research indicates that this compound can modulate enzyme activities and receptor functions linked to critical biological pathways.

Anticancer Activity

Studies have shown that this compound exhibits significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. For instance:

  • In vitro studies demonstrated that it effectively reduces the viability of MCF-7 breast cancer cells with an IC50 value of approximately 1.27 µM. The mechanism involves the downregulation of key signaling pathways such as AKT and mTOR .

Anti-inflammatory Effects

The compound has been identified as a potential anti-inflammatory agent through its ability to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in stimulated macrophages. This action suggests its utility in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antioxidant Activity : A study evaluated the antioxidant potential using DPPH and ABTS assays, showing that the compound effectively scavenges free radicals and reduces oxidative stress markers in cellular models .
  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens including Gram-positive and Gram-negative bacteria. This suggests a broad-spectrum application in infectious diseases .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases by inhibiting oxidative stress-induced neuronal apoptosis .

Q & A

Q. What are the standard synthetic routes for N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Coupling of imidazo[2,1-b][1,3]thiazole intermediates with substituted phenyl groups using K₂CO₃ in DMF as a base and solvent .
  • Step 2 : Introduction of the 1,2,3-thiadiazole-5-carboxamide moiety via nucleophilic substitution or amidation reactions under controlled pH (6–8) and temperature (60–80°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure high purity (>95%) .

Q. What spectroscopic methods are used to confirm the compound’s structural integrity?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assignments of aromatic protons (δ 7.2–8.1 ppm) and thiadiazole carbons (δ 160–170 ppm) .
  • IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ confirm the carboxamide C=O stretch .
  • Elemental Analysis : C, H, N, S percentages are validated against theoretical values (e.g., C: 52.3%, N: 16.7%) .

Q. What is the primary biological activity of this compound?

  • Methodological Answer : The compound (BTP2) selectively inhibits store-operated calcium entry (SOCE) in endothelial cells, as shown via:
  • Calcium Imaging : Fura-2 AM dye tracks intracellular Ca²⁺ oscillations .
  • Pharmacological Validation : Pre-treatment with BTP2 (20 µM, 30 min) reduces VEGF-induced Ca²⁺ influx by >70% .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Solvent Optimization : Replacing DMF with acetonitrile reduces side reactions (e.g., hydrolysis) and improves yields by 15–20% .
  • Catalyst Screening : Pd(OAc)₂/ligand systems enhance coupling efficiency (e.g., from 60% to 85% yield) .
  • Table : Key Optimization Parameters
ParameterBaseline ConditionOptimized ConditionYield Improvement
SolventDMFAcetonitrile+15%
CatalystNonePd(OAc)₂/Xantphos+25%
Temperature80°C60°CReduced byproducts

Q. What structural analogs exhibit enhanced SOCE inhibitory activity, and how do substituents influence potency?

  • Methodological Answer :
  • SAR Insights :
  • Fluorophenyl Substituents (e.g., 4-fluorophenyl in analog 9b) increase lipophilicity and membrane permeability, enhancing IC₅₀ by 2-fold .
  • Pyrazolyl Derivatives (e.g., SRT1720) show 10-fold higher selectivity for sirtuin-1 but reduced SOCE inhibition .
  • Table : Comparative Bioactivity of Analogs
CompoundSubstituentIC₅₀ (SOCE)Selectivity
BTP24-Methyl-thiadiazole0.5 µMHigh
9c ()4-Bromophenyl1.2 µMModerate
SRT1720Piperazine-imidazole>10 µMLow

Q. How do researchers resolve contradictions in reported bioactivity across studies?

  • Methodological Answer :
  • Assay Standardization : Discrepancies in IC₅₀ values (e.g., 0.5 µM vs. 2 µM) arise from differences in:
  • Cell Type : Endothelial vs. cancer cells exhibit varying Orai1/STIM1 expression .
  • Calcium Buffers : EGTA (extracellular Ca²⁺ chelation) vs. BAPTA-AM (intracellular) alter SOCE measurements .
  • Statistical Validation : Use of ANOVA with post-hoc tests (e.g., Tukey’s) identifies significant outliers .

Q. What methodologies elucidate the compound’s mechanism in modulating calcium signaling?

  • Methodological Answer :
  • CRISPR Knockout Models : STIM1⁻/− or Orai1⁻/− cells confirm target specificity .
  • Patch-Clamp Electrophysiology : Direct measurement of Ca²⁺ release-activated Ca²⁺ (CRAC) currents shows >80% inhibition by BTP2 .
  • Molecular Docking : Imidazo-thiazole core interacts with STIM1’s cytoplasmic domain (binding energy: -9.2 kcal/mol) .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others emphasize calcium signaling?

  • Methodological Answer :
  • Dual Mechanisms : The compound’s thiadiazole-carboxamide scaffold may independently inhibit NF-κB (anti-inflammatory) and SOCE (calcium signaling) pathways .
  • Dose-Dependent Effects : Low doses (1–10 µM) preferentially block SOCE, while higher doses (>20 µM) suppress cytokine release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.